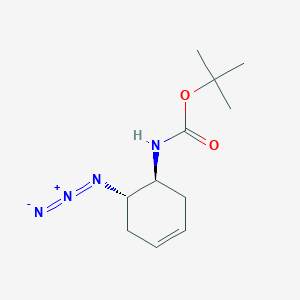

tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate

Description

tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate is a stereochemically defined carbamate-protected amine derivative featuring a cyclohexene ring with an azide substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules via click chemistry (azide-alkyne cycloaddition) or as a precursor for amine deprotection . Its stereochemistry (1S,6S) and functional groups (azide and tert-butyl carbamate) dictate its reactivity, solubility, and applications in targeted drug discovery pipelines.

Properties

Molecular Formula |

C11H18N4O2 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

tert-butyl N-[(1S,6S)-6-azidocyclohex-3-en-1-yl]carbamate |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)/t8-,9-/m0/s1 |

InChI Key |

QIPXGVMEDKYNOO-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexene ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group on the cyclohexene ring is replaced by an azide ion.

Attachment of the tert-butyl carbamate group: This step involves the reaction of the cyclohexene derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Precursor in Drug Synthesis

One of the most significant applications of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate is its role as a precursor in the synthesis of pharmaceutical compounds. It is particularly noted for its use in the development of anticoagulants, such as Edoxaban, which is a direct inhibitor of factor Xa used for preventing blood clots. The compound facilitates the synthesis of various derivatives that exhibit therapeutic properties.

Anti-inflammatory Research

Research has shown that derivatives of carbamate compounds exhibit anti-inflammatory properties. For instance, a study synthesized various tert-butyl substituted phenylcarbamates and evaluated their anti-inflammatory activity against standard drugs like indomethacin. The findings indicated promising results with certain derivatives achieving significant inhibition rates in inflammation models .

Development of Herbicides

The unique azido group in this compound allows for modifications that can lead to new herbicidal agents. The azide group can undergo click chemistry reactions to create diverse agrochemical compounds that target specific weed species while minimizing harm to crops.

Click Chemistry

The azide functional group makes this compound suitable for click chemistry applications, where it can react with alkyne-containing molecules to form triazoles. This reaction is valuable for creating complex molecular architectures in drug discovery and materials science.

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations allows chemists to create a wide range of derivatives with potential biological activities.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate involves its reactivity with various biological and chemical targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful for labeling and tracking biomolecules in biological systems. The carbamate group can also undergo hydrolysis to release the active amine, which can interact with specific molecular targets in biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s azide and carbamate groups differentiate it from analogs with hydroxyl, amine, or bicyclic frameworks. Key comparisons include:

Table 1: Structural and Functional Comparisons

| Compound Name | CAS Number | Core Structure | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|---|

| tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate | Not provided | Cyclohexene | Azide, tert-butyl carbamate | Click chemistry, Staudinger reactions | Drug intermediates, bioconjugation |

| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | Cyclopentane | Hydroxyl, tert-butyl carbamate | Hydrogen bonding, oxidation | Amine protection, solubility enhancement |

| tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | 134575-17-0 | Bicyclo[3.1.0]hexane | Tert-butyl carbamate, amine | Ring-strain-driven reactivity | Rigid scaffolds in kinase inhibitors |

- Azide vs. Hydroxyl : The azide group enables rapid cycloaddition reactions (e.g., with alkynes), while hydroxyl groups in analogs like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate facilitate hydrogen bonding or oxidation to ketones .

- Cyclohexene vs. Bicyclic Frameworks : The cyclohexene ring in the target compound offers conformational flexibility, whereas bicyclic derivatives (e.g., 3-azabicyclo[3.1.0]hexane carbamates ) provide rigidity, enhancing binding affinity in drug-receptor interactions .

Stability and Reactivity

- Azide Stability : The azide group in the target compound requires careful handling (risk of explosive decomposition under heat or shock), contrasting with the stable hydroxyl or carbamate groups in analogs.

- Stereochemical Impact : The (1S,6S) configuration influences diastereoselectivity in downstream reactions, whereas rel-(1R,5S,6s) bicyclic derivatives enforce fixed spatial arrangements for chiral recognition .

Research Findings and Trends

- Stereochemical Purity : The (1S,6S) configuration is critical for avoiding off-target effects in drug candidates, as evidenced by patent literature emphasizing enantiomeric excess ≥99% in related compounds .

- Thermodynamic Stability : Cyclohexene-based carbamates exhibit lower ring strain compared to bicyclic analogs, favoring synthetic scalability but requiring stabilization strategies for the azide group .

Biological Activity

Tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N4O2

- Molecular Weight : 250.30 g/mol

- CAS Number : Not yet assigned in the literature.

The biological activity of this compound is primarily attributed to its azide functional group, which can undergo various chemical transformations. Azides are known for their ability to participate in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole compounds. This property is exploited in drug development for targeted therapy.

Antimicrobial Activity

Research has indicated that compounds containing azide groups exhibit antimicrobial properties. A study demonstrated that similar azide-containing compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.

Anticancer Properties

Preliminary investigations into the anticancer potential of azide derivatives have shown promise. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may interact with key enzymes involved in metabolic pathways. Such interactions can lead to altered enzymatic activity, which is crucial for developing therapeutic agents targeting metabolic disorders.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.